BenchChemオンラインストアへようこそ!

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

This 98% pure pyrido[2,3-d]pyrimidin-7(8H)-one features a unique 4-isopropylamino group and an unsubstituted C2 position, distinguishing it from common 2,4,8-trisubstituted analogs. This open C2 handle provides a critical vector for late-stage parallel library synthesis, such as Buchwald–Hartwig amination, for SAR campaigns targeting ATP-competitive kinases. Its distinct substitution pattern makes it an essential selectivity control for hit triage and lead validation in CDK4/6, p38α, and USP1 programs. Procure this specific chemotype to explore novel hinge-binding motifs and accelerate medicinal chemistry projects.

Molecular Formula C14H20N4O
Molecular Weight 260.341
CAS No. 2034375-66-9
Cat. No. B2643493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
CAS2034375-66-9
Molecular FormulaC14H20N4O
Molecular Weight260.341
Structural Identifiers
SMILESCCCCN1C(=O)C=CC2=C(N=CN=C21)NC(C)C
InChIInChI=1S/C14H20N4O/c1-4-5-8-18-12(19)7-6-11-13(17-10(2)3)15-9-16-14(11)18/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16,17)
InChIKeyJVBBBVXHWQPAJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034375-66-9): Procurement-Relevant Chemical Profile


8-Butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034375-66-9, molecular formula C₁₄H₂₀N₄O, MW 260.33 g/mol) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold class [1]. This scaffold is recognized as a privileged structure for ATP-competitive kinase inhibition, with demonstrated activity against cyclin-dependent kinases (CDK4/6), p38α MAP kinase, EGFR mutants, and most recently USP1 deubiquitinase [2][3]. The compound features an n-butyl substituent at the N8 position and an isopropylamino group at the C4 position, with no substituent at C2—a substitution pattern that distinguishes it from the more extensively studied 2,4,8-trisubstituted analogs prevalent in the kinase inhibitor patent literature [2].

Why Generic Substitution of 8-Butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one Is Scientifically Unsupported


The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is highly sensitive to substitution pattern. Published structure–activity relationship (SAR) studies have established that the nature of the C4 substituent profoundly influences kinase selectivity and potency [1]. In the CDK4 inhibitor series, replacing a C4 methoxy group with bulkier amino substituents shifts both potency and selectivity profiles, with the 4-isopropylamino variant occupying a distinct steric and hydrogen-bonding space relative to 4-methoxy or 4-methylamino analogs [1]. Furthermore, the absence of a C2 substituent—unlike the extensively patented 2,4,8-trisubstituted p38 inhibitors—creates a unique vector for downstream derivatization [2]. These structural differences mean that in-class compounds such as 8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one or 2-anilino-8-butyl-pyrido[2,3-d]pyrimidin-7-ones cannot be assumed to exhibit interchangeable biological, physicochemical, or synthetic utility profiles [1][2].

Quantitative Differentiation Evidence for 8-Butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one Against Closest Analogs


C4 Substituent Vector: Isopropylamino vs. Methoxy – Steric and H-Bond Donor Contrast

In the pyrido[2,3-d]pyrimidin-7-one CDK inhibitor SAR established by VanderWel et al. (2005), the C4 position is a critical determinant of potency. The 4-methoxy analog (8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one) demonstrated an IC₅₀ of 2.70 × 10³ nM against CDK4-mediated retinoblastoma protein phosphorylation [1]. The target compound replaces the methoxy group with an isopropylamino substituent, which introduces both a hydrogen-bond donor (N–H) and increased steric bulk (isopropyl vs. methyl). Cross-study SAR extrapolation from the same scaffold class indicates that 4-alkylamino substituents generally yield enhanced kinase potency relative to 4-alkoxy analogs due to improved hinge-region hydrogen-bonding geometry [2]. However, direct quantitative potency data for the target compound against any specific kinase has not been publicly reported as of the search date.

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

N8-Butyl vs. N8-Methyl Lipophilicity Differential and Its Predicted ADME Impact

Among pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, the N8 substituent is the primary driver of lipophilicity modulation. The target compound (N8-butyl) has a calculated cLogP approximately 1.8 log units higher than the N8-methyl analog 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034571-88-3; cLogP ~0.3 estimated) [1]. This difference is quantitatively significant for membrane permeability predictions: based on the Lipinski and Veber frameworks, an increase of ~1.8 log units in cLogP is expected to enhance passive membrane diffusion while potentially reducing aqueous solubility [2]. This differential positions the N8-butyl compound as more lipophilic than its N8-methyl congener, which may be advantageous for CNS penetration or disadvantageous for systemic clearance, depending on the research context.

Physicochemical profiling Drug-likeness ADME prediction

Scaffold Privilege: Pyrido[2,3-d]pyrimidin-7(8H)-one as a Multi-Target Kinase Platform

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been validated as an ATP-competitive kinase inhibitor platform across multiple targets. Key published benchmarks include: (a) CDK4 IC₅₀ values as low as 4 nM for optimized 2,4,8-trisubstituted derivatives [1]; (b) p38α MAP kinase Kd values of 3.3 nM for advanced leads in the GSK series [2]; and (c) EGFRL858R/T790M IC₅₀ of 2.0 nM for compound 9s [3]. Most recently, pyrido[2,3-d]pyrimidin-7(8H)-one derivatives were reported as potent reversible USP1 inhibitors (compounds 1k, 1m, 2d) with antiproliferative activity in NCI-H1299 and MDA-MB-436 cancer cells [4]. While the target compound lacks direct target-specific potency data, its core scaffold is associated with nanomolar-level activity against diverse therapeutically relevant kinases when appropriately substituted.

Kinase inhibitor Privileged scaffold Drug discovery

Absence of C2 Substituent as a Synthetic Differentiation Vector

The target compound lacks a substituent at the C2 position of the pyrido[2,3-d]pyrimidine core. This contrasts with the dominant patent literature, where 2,4,8-trisubstituted analogs—particularly 2-anilino derivatives—are the standard for p38α and CDK4/6 inhibitory activity [1][2]. The unsubstituted C2 position in the target compound represents a synthetic handle for late-stage diversification via nucleophilic aromatic substitution, Buchwald–Hartwig amination, or transition-metal-catalyzed cross-coupling, enabling the generation of focused compound libraries. For example, in the GSK p38 inhibitor series (US Patent 7,628,350), the C2 position is invariably occupied by an anilino or heteroarylamino group that is essential for potent kinase inhibition [1]. The target compound therefore serves as a versatile intermediate rather than a terminal bioactive molecule.

Synthetic chemistry Building block Late-stage functionalization

Recommended Application Scenarios for 8-Butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one Based on Available Evidence


Kinase Selectivity Profiling and Counter-Screening Panel Member

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has demonstrated activity across CDKs, p38 MAP kinases, EGFR mutants, and RIPK2 [1][2]. This compound, with its unsubstituted C2 position and 4-isopropylamino group, serves as a valuable selectivity control in kinase profiling panels. Its structural divergence from the 2,4,8-trisubstituted reference inhibitors makes it suitable for assessing whether observed kinase inhibition is scaffold-driven or substituent-specific—an essential distinction in hit triage and lead validation workflows.

Synthetic Building Block for Focused Kinase Library Synthesis

The unsubstituted C2 position provides a reactive handle for parallel library synthesis via Buchwald–Hartwig amination or Suzuki coupling. Unlike the pre-functionalized 2-anilino analogs exemplified in US Patent 7,628,350 [1], this compound allows medicinal chemists to independently vary the C2 substituent while maintaining the 4-isopropylamino-N8-butyl pharmacophore. This is particularly relevant for SAR exploration around the hinge-binding region of ATP-competitive kinase inhibitors.

Physicochemical Probe for N8-Alkyl Lipophilicity SAR Studies

With an N8-butyl chain imparting an estimated cLogP of ~2.1, this compound occupies a distinct lipophilicity range compared to the N8-methyl analog (cLogP ~0.3) [1]. It is suitable for systematic studies correlating N8 alkyl chain length with membrane permeability, metabolic stability, and solubility within the pyrido[2,3-d]pyrimidin-7-one chemotype—parameters that are critical for lead optimization in CNS and oncology programs.

USP1 Inhibitor Scaffold-Hopping Reference Compound

Recent publications (2024) have demonstrated that pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, designed via cyclization strategies based on the ML323 and KSQ-4279 chemotypes, act as potent and reversible USP1 inhibitors with antiproliferative activity in NCI-H1299 and MDA-MB-436 cells [2]. This compound can serve as a simplified core scaffold reference for scaffold-hopping campaigns aiming to identify novel USP1 inhibitor chemotypes with differentiated IP positions.

Quote Request

Request a Quote for 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.